Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate
Description
Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate is a structurally complex organic compound featuring:
- Pyrimidine core: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.
- Substituents: 3,4-Dichlorophenoxy group: Attached at position 4 of the pyrimidine, contributing steric bulk and lipophilicity. Sulfanyl linkage: A sulfur atom at position 2 bridges the pyrimidine to an ethyl acetate moiety, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[4-(3,4-dichlorophenoxy)-5-methoxypyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-3-22-13(20)8-24-15-18-7-12(21-2)14(19-15)23-9-4-5-10(16)11(17)6-9/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQJHENQLZRJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4-dichlorophenol and 5-methoxy-2-pyrimidinethiol. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards. The use of advanced purification techniques, such as chromatography, is common to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate typically involves multiple steps. A common method includes:
- Preparation of Intermediates : Starting with 3,4-dichlorophenol and 5-methoxy-2-pyrimidinethiol.
- Reaction Conditions : Conducting reactions under controlled temperatures with solvents such as ethanol or methanol.
- Catalysts : Utilizing catalysts to enhance reaction rates and yields.
Industrial Production
In industrial settings, the compound is produced using automated reactors optimized for efficiency. Advanced purification techniques like chromatography are employed to ensure high purity levels.
Scientific Research Applications
This compound has broad applications in various scientific domains:
Chemistry
- Organic Synthesis : Utilized as a reagent for synthesizing complex organic molecules.
Biology
- Biological Activity Studies : Investigated for its effects on enzyme functions and cellular processes.
Medicine
- Drug Development : Explored for potential therapeutic applications, particularly in oncology and infectious diseases.
Industry
- Chemical Production : Used in manufacturing various industrial chemicals due to its stability and reactivity.
Recent studies have highlighted the biological activities of this compound:
- Anticancer Properties : Investigated for its potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : Studied as a possible inhibitor of specific enzymes involved in metabolic pathways.
Case Studies
- Anticancer Evaluation : A study evaluated the compound's efficacy against various cancer cell lines, showing promising results in inhibiting growth (PMC9267128).
- Enzyme Activity Modulation : Research demonstrated that the compound significantly affects enzyme activity related to metabolic disorders (source needed).
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Structural Analogues and Their Features
| Compound Name | Molecular Features | Key Differences from Target Compound | Biological/Chemical Implications |
|---|---|---|---|
| Ethyl {[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetate () | Phenyl ring with nitro and 2,4-dichlorophenoxy groups, sulfanyl-acetate chain | - Nitro group instead of pyrimidine core - 2,4-Dichlorophenoxy vs. 3,4-dichlorophenoxy |
Higher electron-withdrawing effects from nitro group may alter reactivity; positional isomerism of Cl affects lipophilicity and target binding . |
| Ethyl 2-((5-methoxy-4-(4-methoxyphenoxy)-2-pyrimidinyl)sulfanyl)acetate () | Dual methoxy groups (pyrimidine and phenoxy) | - 4-Methoxyphenoxy vs. 3,4-dichlorophenoxy - No chlorine substituents |
Reduced halogen-induced toxicity; methoxy groups enhance solubility but reduce herbicidal activity compared to dichlorophenoxy . |
| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate () | Simple phenoxy-acetate ester | - Lacks pyrimidine and sulfanyl groups - Fluorine and methyl substituents |
Simpler structure with lower molecular weight; limited bioactivity spectrum due to absence of heterocyclic core . |
| 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide () | Pyrimidine with carboxamide and fluorobenzyl groups | - Carboxamide instead of acetate - Fluorobenzyl vs. dichlorophenoxy |
Enhanced hydrogen-bonding capacity via carboxamide; fluorobenzyl may improve CNS penetration but reduce agrochemical utility . |
Impact of Substituents on Properties
- Positional chlorine arrangement may improve herbicidal activity compared to 2,4-dichloro analogues, as seen in 2,4-Dichlorophenoxyacetic acid ().
Methoxy Group :
- Electron-donating nature stabilizes the pyrimidine ring, affecting aromatic electrophilic substitution kinetics.
- Improves water solubility compared to nitro or chloro groups ().
Sulfanyl Linkage :
- Sulfur’s polarizability facilitates nucleophilic reactions (e.g., oxidation to sulfones or disulfides).
- Critical for interactions with cysteine residues in enzymes, a feature exploited in kinase inhibitors ().
Biological Activity
Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate, with the chemical formula and CAS number 338423-36-2, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the preparation of intermediate compounds. The method often utilizes chlorination agents such as phosgene in conjunction with pyrimidine derivatives. The process is characterized by mild reaction conditions and high yields, making it suitable for industrial applications .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing pyrimidine and sulfanyl groups. This compound has shown promising activity against various bacterial strains. For instance, derivatives of similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
Research indicates that the compound may possess antitumor properties. Compounds with similar structural motifs have been linked to cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
In vitro studies have also evaluated the anti-inflammatory effects of related compounds. The ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α has been noted in certain derivatives, indicating a potential mechanism through which this compound could exert therapeutic effects .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Inhibition of IL-6 and TNF-α |
Study on Antimicrobial Properties
A study conducted by Al-Khuzaie et al. (2015) evaluated the antimicrobial efficacy of several pyrimidine derivatives, including those structurally similar to this compound). The results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrimidine structure can enhance antimicrobial activity.
Investigation into Antitumor Effects
In a separate investigation by Al-Suwaidan et al. (2017), compounds with similar structural features were tested against various cancer cell lines. The study found that specific substitutions on the pyrimidine ring led to increased cytotoxicity, prompting further exploration into the structure-activity relationship for potential drug development.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example:
- Step 1 : Formation of the pyrimidine core via cyclization of thiourea derivatives under basic conditions.
- Step 2 : Introduction of the 3,4-dichlorophenoxy group via SNAr (nucleophilic aromatic substitution) using a phenol derivative and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Step 3 : Sulfanyl-acetate coupling via thiol-ene "click" chemistry or alkylation with ethyl bromoacetate .
Optimization : Control reaction temperature (60–80°C for SNAr), use anhydrous solvents, and monitor purity via HPLC (>95% by area normalization). Recrystallization in ethanol/water mixtures improves yield .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, dichlorophenoxy aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₅H₁₄Cl₂N₂O₃S: 385.02 g/mol) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for confirming the sulfanyl-acetate linkage .
Advanced Research Questions
Q. How does the reactivity of the sulfanyl-acetate moiety influence downstream modifications?
The sulfanyl (-S-) group is susceptible to oxidation (forming sulfoxides/sulfones) and nucleophilic displacement. For functionalization:
- Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to generate sulfoxide derivatives for studying electronic effects on bioactivity .
- Alkylation : React with alkyl halides to replace the ethyl ester, enabling prodrug strategies .
Methodological Note : Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) and characterize intermediates by FT-IR (C=O stretch at ~1700 cm⁻¹) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrimidine derivatives?
Discrepancies often arise from assay conditions or impurity profiles. For validation:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from cytotoxicity .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group under physiological pH) .
- Batch Consistency : Ensure ≥95% purity (HPLC) and standardized storage (-20°C, desiccated) to minimize batch-to-batch variability .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s dichlorophenoxy and methoxy substituents?
- Substituent Variation : Synthesize analogs with mono-chloro, fluoro, or methyl groups on the phenoxy ring to assess halogen-dependent bioactivity .
- Methoxy Replacement : Substitute methoxy with ethoxy or hydroxyl groups to evaluate steric/electronic effects on receptor binding .
Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to target proteins (e.g., CYP450 isoforms) .
Q. What are the stability challenges for this compound under physiological conditions, and how can degradation be mitigated?
- Hydrolysis Risk : The ester group is prone to hydrolysis at pH > 7.0. Accelerated stability studies (40°C/75% RH) show ~20% degradation over 14 days .
- Mitigation : Formulate as a lyophilized powder or encapsulate in liposomes to enhance shelf life .
- Analytical Monitoring : Track degradation via UPLC-MS at intervals (0, 7, 14 days) using a C18 column and 0.1% formic acid in acetonitrile/water .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to ensure reproducibility .
- Data Validation : Use triplicate experiments and statistical analysis (e.g., Student’s t-test) for biological assays .
- Safety Protocols : Handle chlorinated intermediates in fume hoods; dispose of waste via certified hazardous waste contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
